

Spectroscopic data for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Data of **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid**

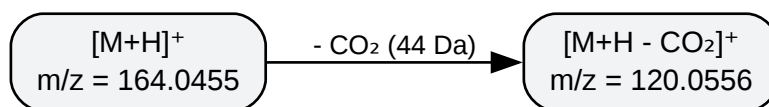
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Introduction

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the 7-deazapurine class of molecules.^[1] Its core structure is analogous to purines, making it a scaffold of significant interest in medicinal chemistry and drug development.^{[2][3]} Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated a wide range of biological activities, including roles as kinase inhibitors for cancer therapy and as antiviral agents.^{[4][5][6]}

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. For a molecule like **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid**, a comprehensive understanding of its spectroscopic properties is non-negotiable for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The interpretation is grounded in fundamental principles and supported by published data, offering a robust reference for researchers in the field.

The molecular structure, with a systematic numbering convention used throughout this guide, is presented below.



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Caption: Plausible fragmentation of the parent ion in MS/MS.

Infrared (IR) Spectroscopy

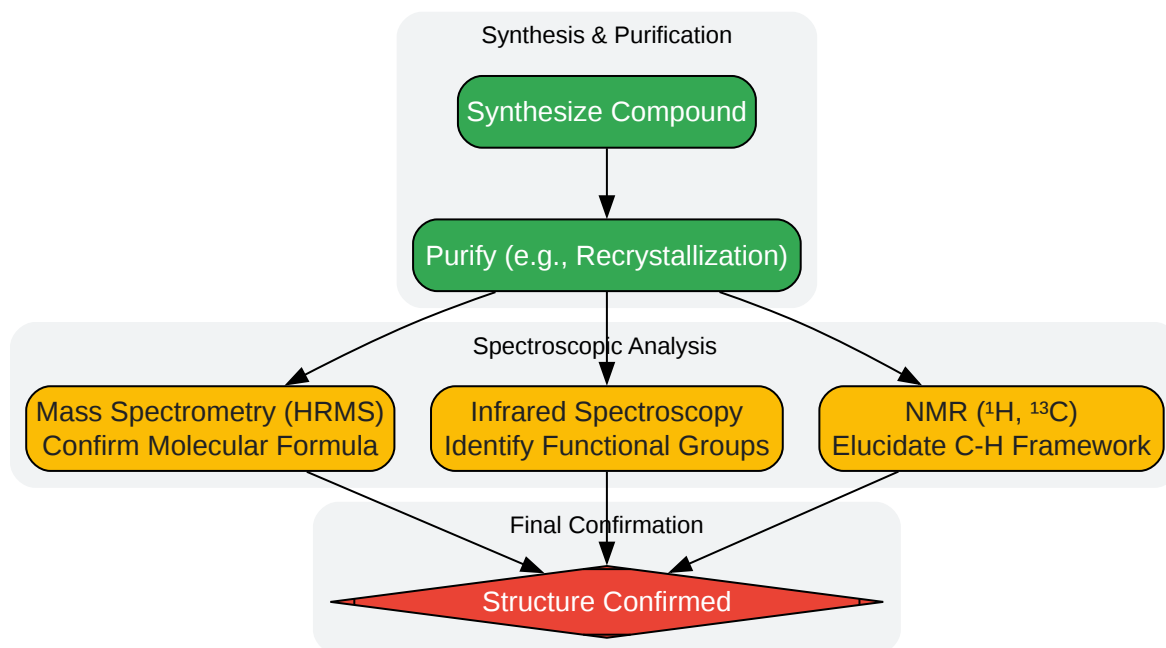
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

While a specific spectrum for **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** is not published in the search results, the expected absorption bands can be reliably predicted based on its functional groups. [2][7][8] Table 3: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale
2500-3300 (very broad)	O-H stretch	Carboxylic Acid	The O-H bond of a hydrogen-bonded carboxylic acid dimer gives rise to a characteristically broad and strong absorption band. [7]
~3100	N-H stretch	Pyrrole	The stretching vibration of the N-H bond in the pyrrole ring.
~1710-1760	C=O stretch	Carboxylic Acid	A strong, sharp absorption characteristic of the carbonyl group. The exact position depends on hydrogen bonding; dimers are typically found around 1710 cm ⁻¹ . [7]
1580-1650	C=C / C=N stretch	Aromatic Rings	Multiple bands corresponding to the stretching vibrations within the fused pyrimidine and pyrrole rings.
~1200-1300	C-O stretch	Carboxylic Acid	Stretching of the carbon-oxygen single bond in the carboxylic acid group.

Overall Spectroscopic Workflow

The comprehensive characterization of **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** follows a logical workflow to ensure structural confirmation and purity assessment.



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Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data for **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** are well-defined and consistent with its chemical structure. The ¹H NMR spectrum clearly resolves the protons on the heterocyclic core, while mass spectrometry confirms the molecular weight and formula. Although experimental ¹³C NMR and IR spectra were not found, reliable predictions based on established principles provide a strong foundation for their interpretation. This consolidated

guide serves as a technical resource for scientists, enabling confident identification and utilization of this important chemical scaffold in research and development endeavors.

References

- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Science.
- Blake, A. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
- PubChem. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information.
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
- PubChemLite. **7h-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid**.
- Wang, Z., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters.
- Wang, S., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen.
- El-Gazzar, A. B. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
- Wang, S., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central.
- ResearchGate. ¹³C NMR spectra of synthesized model compound 4f.
- PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.
- Zhang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- Doroshenko, A. O., et al. (2020). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Molecular Structure.
- El-Gazzar, A. B. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

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Sources

- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C₆H₅N₃ | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsred.com [ijsred.com]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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